![molecular formula C11H13ClFNO B3077131 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1044766-62-2](/img/structure/B3077131.png)
1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol
Overview
Description
“1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring attached to a phenyl ring with chlorine and fluorine substituents. The spatial orientation of these substituents can lead to different biological profiles of drug candidates .
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings, such as those found in 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol, are extensively studied for their drug discovery potential. The saturated five-membered ring structure, characterized by sp3 hybridization, contributes significantly to the stereochemistry of molecules and enhances three-dimensional (3D) molecular coverage, a phenomenon known as “pseudorotation.” This structural feature is instrumental in exploring the pharmacophore space, influencing steric factors, and thereby affecting biological activity. Pyrrolidine derivatives are thus crucial in designing compounds with varied biological profiles, highlighting their versatility in medicinal chemistry (Li Petri et al., 2021).
Fluorinated Compounds and Their Significance
Fluorinated compounds, including those with structural similarities to this compound, are of paramount importance in the development of pharmaceuticals and agrochemicals due to their unique physicochemical properties. The presence of fluorine atoms in a compound can dramatically alter its metabolic stability, lipophilicity, and binding affinity towards biological targets. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, exemplifies the critical role of fluorinated intermediates in organic synthesis and drug development (Qiu et al., 2009).
Applications in Optoelectronic Materials
The structural motifs found in this compound and its analogs have implications beyond medicinal chemistry, extending into materials science. Compounds with pyrrolidine and fluorinated phenyl groups are investigated for their potential in creating novel optoelectronic materials. For example, quinazolines and pyrimidines, which share some structural characteristics with the compound of interest, are utilized in developing luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). This underscores the significance of such compounds in advancing the field of optoelectronic materials and the creation of high-performance electronic devices (Lipunova et al., 2018).
Future Directions
The future directions in the research of pyrrolidine derivatives could involve the design of new compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-3-1-2-8(11(10)13)6-14-5-4-9(15)7-14/h1-3,9,15H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAVNKAIOGNWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)
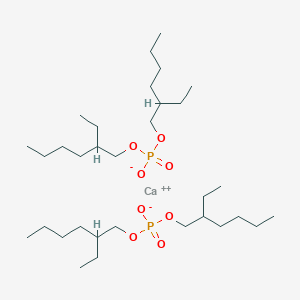
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3077077.png)
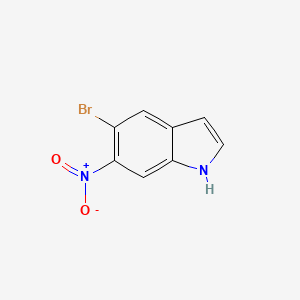

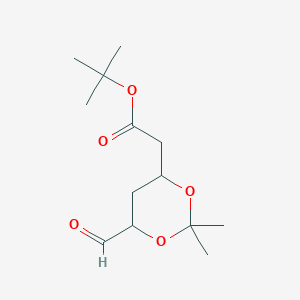
![{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3077092.png)

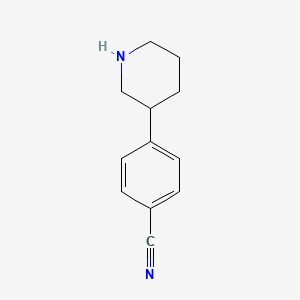
![1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077123.png)
![1-[(3-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077138.png)
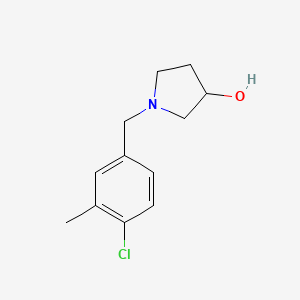
![1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077168.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077173.png)